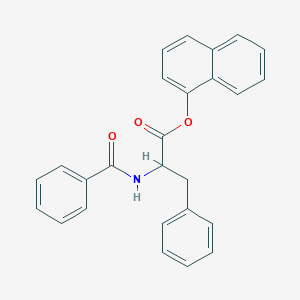

N-Benzoylphenylalanine naphthyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

124199-70-8 |

|---|---|

Molecular Formula |

C26H21NO3 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

naphthalen-1-yl 2-benzamido-3-phenylpropanoate |

InChI |

InChI=1S/C26H21NO3/c28-25(21-13-5-2-6-14-21)27-23(18-19-10-3-1-4-11-19)26(29)30-24-17-9-15-20-12-7-8-16-22(20)24/h1-17,23H,18H2,(H,27,28) |

InChI Key |

ZQXYCKKORALUQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Synonyms |

BNPE N-benzoyl-DL-phenylalanine naphthyl ester N-benzoylphenylalanine naphthyl este |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoylphenylalanine Naphthyl Ester

Conventional Esterification Techniques

The formation of an ester bond between the carboxylic acid of N-Benzoylphenylalanine and the hydroxyl group of a naphthol can be achieved through several classical methods. These techniques primarily focus on activating the carboxylic acid to facilitate nucleophilic attack by the alcohol.

One of the most fundamental methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (N-Benzoylphenylalanine) and the alcohol (naphthol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. researchgate.netstackexchange.comuniurb.it To drive the equilibrium towards the product side, water is typically removed from the reaction mixture, or an excess of one of the reactants is used. researchgate.net

Another widely used conventional method is the Steglich esterification . This technique is particularly advantageous for its mild reaction conditions, typically conducted at room temperature. researchgate.net It employs a carbodiimide, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling reagent in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol (naphthol) then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common organic solvents, simplifying purification. researchgate.netpeptide.com The addition of DMAP is crucial for efficient esterification, as it acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is more susceptible to nucleophilic attack by the alcohol. nih.gov

Advanced Synthetic Routes to N-Benzoylphenylalanine Ester Derivatives

Modern synthetic chemistry offers more sophisticated and often more efficient methods for ester synthesis, particularly for complex molecules like N-acyl amino acids. These routes provide better control over reaction conditions and can minimize side reactions like racemization.

Peptide Coupling Reagents in N-Benzoylphenylalanine Chemistry

The same reagents developed for forming amide bonds in peptide synthesis are highly effective for creating ester linkages. These reagents excel at activating the carboxylic acid group of N-Benzoylphenylalanine under mild conditions.

Carbodiimides , such as DCC and the more soluble diisopropylcarbodiimide (DIC), are foundational. peptide.com Their primary role is to convert the carboxylic acid into an O-acylisourea intermediate. americanpeptidesociety.org However, using carbodiimides alone can sometimes lead to racemization at the α-carbon of the amino acid. peptide.com To suppress this, additives are almost always used.

1-Hydroxybenzotriazole (HOBt) is a common additive used in conjunction with carbodiimides. stackexchange.comrsc.org HOBt intercepts the reactive O-acylisourea intermediate to form an HOBt-active ester. nih.govbachem.com This active ester is less reactive than the O-acylisourea but is more selective and reacts cleanly with the alcohol (naphthol) to form the ester with minimal racemization. stackexchange.compeptide.com The combination of DCC/HOBt or DIC/HOBt is a standard and reliable method for both peptide bond formation and the synthesis of amino acid esters. peptide.comrsc.org

Other advanced coupling reagents include phosphonium (B103445) salts (like BOP, PyBOP) and aminium/uronium salts (like HBTU, HATU). peptide.comsigmaaldrich.com These reagents, often used with a non-nucleophilic base, convert the carboxylic acid into highly reactive active esters (e.g., OBt or OAt esters) that readily react with alcohols. americanpeptidesociety.orgsigmaaldrich.com For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high efficiency and low racemization rates due to the participation of the pyridine (B92270) nitrogen in the 7-azabenzotriazole (HOAt) leaving group. sigmaaldrich.com

Table 1: Common Coupling Reagents and Additives for Ester Synthesis

| Reagent/Additive | Full Name | Function | Byproduct | Notes |

| DCC | Dicyclohexylcarbodiimide | Carboxylic acid activator | Dicyclohexylurea (DCU) | Insoluble byproduct facilitates purification. peptide.com |

| DIC | Diisopropylcarbodiimide | Carboxylic acid activator | Diisopropylurea (DIU) | Soluble byproduct, often preferred for solid-phase synthesis. peptide.com |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous extraction. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Racemization suppressant, forms active ester | - | Used with carbodiimides to improve efficiency and reduce side reactions. stackexchange.comamericanpeptidesociety.org |

| DMAP | 4-Dimethylaminopyridine | Acyl-transfer catalyst | - | Used in catalytic amounts with carbodiimides for esterifications (Steglich esterification). nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Advanced coupling reagent | Tetramethylurea | Highly efficient, low racemization, forms reactive OAt esters. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent | Hexamethylphosphoramide (HMPA) from BOP | Efficient for hindered couplings. bachem.com |

Strategies for N-Acyl Amino Acid Ester Synthesis

A primary strategy involves the creation of activated esters as stable, isolable intermediates. Besides the in-situ generation with coupling reagents, one can prepare active esters like N-hydroxysuccinimide (NHS) esters. bachem.com These are formed by reacting the N-acyl amino acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. The resulting NHS ester can be purified and then reacted with the desired alcohol (naphthol) in a separate step.

Another approach is the conversion of the carboxylic acid to an acyl chloride . Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), N-Benzoylphenylalanine can be converted to N-Benzoylphenylalanyl chloride. This highly reactive acyl chloride can then be reacted with naphthol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl produced during the reaction. However, this method can be harsh and may not be suitable for sensitive substrates.

Enzymatic strategies also represent an advanced route. nih.gov Lipases can catalyze esterification reactions, often with high selectivity and under mild, environmentally friendly conditions. nih.govnih.gov This biocatalytic approach can be particularly useful for stereoselective syntheses.

Stereoselective Synthesis and Chiral Resolution

For many applications, obtaining a single enantiomer of N-Benzoylphenylalanine naphthyl ester is crucial. This can be achieved either by building the chiral molecule stereoselectively from prochiral precursors or by separating a racemic mixture.

Asymmetric Hydrogenation Approaches for Chiral Phenylalanine Esters

Asymmetric hydrogenation is a powerful method for establishing the stereocenter of the phenylalanine backbone itself, typically before N-acylation. This approach involves the hydrogenation of a prochiral α,β-dehydroamino acid ester using a chiral catalyst.

The most common catalysts are complexes of rhodium with chiral phosphine (B1218219) ligands, such as derivatives of BINAP or DIPAMP. scilit.comnih.gov For example, an N-acyldehydrophenylalanine ester can be hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Rh(I) complex. researchgate.netnih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogen addition to one face of the double bond, leading to the formation of one enantiomer of the phenylalanine ester in high enantiomeric excess (ee). nih.gov This enantiomerically enriched phenylalanine ester can then be N-benzoylated to yield the desired chiral product.

Table 2: Examples of Chiral Ligands for Rh-Catalyzed Asymmetric Hydrogenation

| Ligand Acronym | Catalyst System | Substrate Type | Typical Enantioselectivity (ee) |

| BINAP | [Rh(BINAP)]⁺ | α-(Acylamino)acrylic acids/esters | >95% |

| DIPAMP | [Rh(DIPAMP)]⁺ | α-(Acylamino)acrylic acids/esters | >95% |

| BridgePhos | [Rh(BridgePhos)]⁺ | 3-Benzoylaminocoumarins | up to 99.7% nih.gov |

| Ph-BPE | Co(OAc)₂ / Ph-BPE | α-Hydroxy ketones | High |

Phase-Transfer Catalysis in Asymmetric Hydrolysis of N-Protected Amino Acid Esters

Chiral resolution is a method to separate a racemic mixture (a 50:50 mixture of both enantiomers) of this compound. One advanced technique for this is asymmetric hydrolysis, where one enantiomer is selectively reacted (hydrolyzed) while the other remains unchanged.

Phase-transfer catalysis (PTC) can be employed for the enantioselective alkylation of glycine (B1666218) derivatives to produce chiral amino acids, or for other asymmetric transformations. acs.orgnih.govnih.govnih.gov In the context of resolution, enzymatic methods are more common. Enzymes like acylases or proteases can exhibit high enantioselectivity. researchgate.netnih.govharvard.edu For instance, if a racemic mixture of N-Benzoyl-DL-phenylalanine naphthyl ester is treated with a specific hydrolase (like a lipase (B570770) or protease) in an aqueous-organic biphasic system, the enzyme may selectively catalyze the hydrolysis of one enantiomer (e.g., the L-enantiomer) back to N-Benzoyl-L-phenylalanine, leaving the unreacted D-enantiomer of the ester in the organic phase. nih.gov The two compounds, now having different chemical properties (acid vs. ester), can be easily separated. Acylase I, for example, is known to catalyze the enantioselective hydrolysis of N-acyl-L-amino acids with nearly absolute specificity. harvard.eduacs.org While this example is for hydrolysis of the amide bond of an N-acyl amino acid, similar principles apply to ester hydrolysis using other enzymes like lipases. nih.gov

Enantioselective Chromatographic Separations of this compound

The separation of the enantiomers of N-Benzoyl-DL-phenylalanine β-naphthyl ester is a critical analytical challenge, essential for studying the stereospecific properties and activities of the individual D- and L-isomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving this separation. nih.gov The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and, thus, separation. nih.gov

A variety of chiral stationary phases have been developed for the separation of a wide range of chiral compounds. nih.gov These can be broadly categorized based on the nature of the chiral selector, which includes polysaccharides, proteins, macrocyclic antibiotics, and Pirkle-type phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) that have been derivatized with carbamates or esters, are among the most versatile and widely used due to their broad applicability. nih.govyakhak.org The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects, which create a transient diastereomeric complex between the analyte and the chiral selector. nih.gov

Macrocyclic antibiotic-based CSPs, such as those employing ristocetin (B1679390) A, have also demonstrated significant efficacy in enantioselective separations. mst.edu Ristocetin A is a glycopeptide antibiotic that possesses multiple stereogenic centers and functional groups, creating a complex chiral environment capable of interacting with a variety of analytes through electrostatic interactions, hydrogen bonding, and dipolar interactions. mst.edu

Detailed research findings on the enantioselective separation of N-Benzoyl-DL-phenylalanine β-naphthyl ester have been reported using a chiral stationary phase based on the macrocyclic antibiotic Ristocetin A. mst.edu The chromatographic parameters from this separation are presented in the table below.

Table 1: Enantioselective HPLC Separation of N-Benzoyl-DL-phenylalanine β-naphthyl ester

| Chiral Stationary Phase | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |

|---|

Data sourced from a study on enantioselective HPLC separations using a covalently bonded Ristocetin A chiral stationary phase. mst.edu

The retention factor (k') indicates the degree of retention of the analyte on the column. The separation factor (α), which is the ratio of the retention factors of the two enantiomers, quantifies the selectivity of the chiral stationary phase for the enantiomers. A value greater than 1 indicates that a separation is occurring. The resolution (Rs) is a measure of the degree of separation between the two enantiomeric peaks, with a value of 1.5 or greater typically indicating baseline separation. In this specific case, a resolution of 1.45 suggests a nearly complete separation of the enantiomers of N-Benzoyl-DL-phenylalanine β-naphthyl ester on the Ristocetin A column. mst.edu

The choice of the mobile phase is also a critical parameter in optimizing chiral separations. nih.gov In normal-phase chromatography, mixtures of a non-polar solvent like hexane (B92381) with a more polar modifier such as isopropanol (B130326) or ethanol (B145695) are commonly used. nih.gov The composition of the mobile phase can significantly influence the retention and selectivity by competing with the analyte for interaction sites on the chiral stationary phase. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-Benzoyl-DL-phenylalanine |

| DL-Phenylalanine |

| Benzoyl chloride |

| Sodium hydroxide |

| Ethanol |

| Water |

| β-naphthol |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Dichloromethane |

| N-benzoylphenylalanyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| Pyridine |

| Ristocetin A |

| Cellulose |

| Amylose |

| Hexane |

Enzymatic Catalysis and Substrate Specificity of N Benzoylphenylalanine Naphthyl Ester

Hydrolysis by Serine Proteases

N-Benzoylphenylalanine naphthyl ester serves as a key substrate for several serine proteases, a class of enzymes characterized by a serine residue in their active site that acts as the nucleophile. google.com The compound's structure, featuring a phenylalanine residue, makes it particularly susceptible to cleavage by proteases with chymotrypsin-like specificity.

α-Chymotrypsin-Mediated Hydrolysis

α-Chymotrypsin is a well-studied serine protease that preferentially catalyzes the hydrolysis of peptide bonds adjacent to the carboxyl group of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. biocyclopedia.com It also readily hydrolyzes ester derivatives of N-acylated aromatic amino acids. biocyclopedia.com The mechanism involves the serine hydroxyl group acting as a nucleophile to attack the substrate's carbonyl group, facilitated by a catalytic triad (B1167595) of amino acids. biocyclopedia.com

Note: The data in the table is for an analogous substrate, N-benzoyl-L-tyrosine thiobenzyl ester, to illustrate the activity of serine proteases on similar compounds.

Cathepsin G Substrate Activity

Cathepsin G is a serine protease primarily found in neutrophils that plays a role in inflammatory responses. nih.gov Its substrate specificity is notably dual, exhibiting both trypsin-like and chymotrypsin-like properties. nih.gov The chymotrypsin-like activity enables it to cleave peptide bonds following aromatic amino acid residues, including phenylalanine, tyrosine, and leucine (B10760876). nih.gov This inherent specificity for aromatic residues makes this compound a theoretical and practical substrate for measuring Cathepsin G activity. By hydrolyzing the ester bond, Cathepsin G releases naphthol, providing a means to quantify its enzymatic action.

Characterization with Microbial Serine Proteases

A wide variety of microorganisms produce serine proteases, which are of significant industrial interest. nih.gov These enzymes, such as subtilisin from Bacillus species, are often categorized as subtilisin-like and possess a catalytic triad similar to chymotrypsin (B1334515). google.com Microbial serine proteases are known to hydrolyze a broad range of substrates. nih.gov

A structurally similar compound, N-Acetyl-DL-phenylalanine β-naphthyl ester, is a known chromogenic substrate for microbial serine proteases like subtilisin. medchemexpress.com The hydrolysis of such substrates is a common method for detecting and characterizing the activity of these enzymes. nih.gov For example, serine proteases from various microbial sources can be detected on polyacrylamide gels by their ability to hydrolyze these substrates. nih.gov The broad utility of these enzymes in industrial processes often relies on their ability to efficiently break down proteinaceous materials under specific conditions. nih.govfrontiersin.org

Hydrolysis by Esterases and Peptidases

Beyond serine proteases, this compound is also a substrate for other classes of hydrolytic enzymes, namely esterases and other peptidases, which underscores its utility in broader biochemical applications.

Substrate for Esterases

Esterases are enzymes that cleave ester bonds. Carboxylesterases (EC 3.1.1.1), for example, are known to catalyze the hydrolysis of ester-containing compounds. nih.gov Research on the related compound N-Acetyl-DL-phenylalanine β-naphthyl ester shows that it is hydrolyzed by an esterase referred to as APNEase at neutral pH. medchemexpress.com This indicates that compounds with a naphthyl ester linkage to an acylated amino acid are recognized and processed by certain esterases. The enzymatic action on this compound would involve the hydrolytic cleavage of the ester bond, separating the N-benzoylphenylalanine moiety from the naphthol group.

Use in Peptidase Classification and Identification

The chromogenic nature of substrates like this compound makes them highly effective for the classification and identification of peptidases. medchemexpress.com Peptidases are broadly classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act on the ends of a polypeptide chain. frontiersin.orgebi.ac.uk

A key application involves using the substrate in combination with a diazo-coupling agent, such as Fast Blue B salt. medchemexpress.com When the enzyme hydrolyzes the naphthyl ester, the released β-naphthol immediately reacts with the diazo salt to produce a distinctly colored azo dye. medchemexpress.com This colorimetric reaction allows for the visualization of enzyme activity directly in gels or solutions. This technique has been used to identify peptidase classes in biological samples, such as mouse plasma, through methods like radial immunodiffusion, where the enzyme activity is revealed by staining with the chromogenic substrate. medchemexpress.com This method provides a clear and rapid means of detecting and characterizing specific peptidase activities within complex biological mixtures.

Kinetic Characterization of Enzymatic Reactions

The hydrolysis of this compound by proteases like chymotrypsin is expected to follow Michaelis-Menten kinetics, a fundamental model for enzyme-catalyzed reactions. This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

For instance, studies on the hydrolysis of a series of N-acetyl-(glycyl)n-L-phenylalanine methyl esters by bovine chymotrypsin Aα at pH 8.00 and 25.0°C have determined kcat and Km values. nih.gov Similarly, kinetic parameters have been evaluated for the α-chymotrypsin-catalyzed hydrolysis of N-glutaryl-L-phenylalanine p-nitroanilide in various media. nih.govresearchgate.net These studies consistently demonstrate that the reaction follows a Michaelis-Menten mechanism. nih.govresearchgate.net

The Michaelis constant (Kₘ) is an indicator of the affinity of the enzyme for its substrate, with a lower Kₘ value suggesting a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

A hypothetical data table for the kinetic parameters of a related substrate, N-Benzoyl-L-tyrosine p-nitroanilide, hydrolyzed by α-chymotrypsin is presented below to illustrate the type of data obtained in such studies.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| N-Benzoyl-L-tyrosine p-nitroanilide | α-Chymotrypsin | Value | Value | Value |

Note: Specific values for this compound are not available in the cited literature. The table is illustrative.

The rate of enzymatic hydrolysis is significantly influenced by the pH of the reaction medium, as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For serine proteases like chymotrypsin, the catalytic activity is dependent on a catalytic triad, which typically includes a histidine residue. The protonation state of this histidine is crucial for catalysis.

Studies on the pH dependence of chymotrypsin activity with various substrates indicate an optimal pH in the neutral to alkaline range. sigmaaldrich.com For example, the hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide by trypsin, a related serine protease, shows maximal kcat/Kₘ at alkaline pH values. acs.orgresearchgate.net The activity of α-chymotrypsin from bovine pancreas has a reported pH optimum of 7.8. sigmaaldrich.com Below and above this optimal pH, the enzymatic activity generally declines. The decrease in activity at lower pH values is often attributed to the protonation of the active site histidine, which disrupts its role in the catalytic mechanism. acs.orgresearchgate.net

A typical pH-activity profile for a chymotrypsin-like enzyme would show a bell-shaped curve, with the peak of the curve representing the optimal pH for the enzymatic reaction.

Inhibition of Enzymatic Hydrolysis

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. The hydrolysis of this compound can be inhibited by various compounds that target the active site of the protease.

Classical protease inhibitors are well-characterized molecules that are known to inhibit specific classes of proteases. For serine proteases like chymotrypsin, a classic irreversible inhibitor is N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). nih.govsigmaaldrich.comchegg.comvaia.com TPCK is a substrate analog that specifically targets chymotrypsin due to its phenylalanine moiety, which fits into the enzyme's hydrophobic binding pocket. vaia.com

Other classes of inhibitors for chymotrypsin include organophosphorus compounds, sulfonyl fluorides, and certain peptide aldehydes and boronic acids. scbt.comrsc.org For example, 3,4-Dichloroisocoumarin is another compound that acts as a chymotrypsin inhibitor. scbt.com The effectiveness of these inhibitors can be quantified by determining the inhibitor concentration required for 50% inhibition (IC₅₀) or the inhibition constant (Ki).

The following table provides examples of classical protease inhibitors and their mode of action on chymotrypsin.

| Inhibitor | Class | Mode of Action on Chymotrypsin |

| N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Irreversible Inhibitor | Covalently modifies the active site histidine (His57). sigmaaldrich.comchegg.comvaia.com |

| Diisopropyl fluorophosphate (B79755) (DFP) | Irreversible Inhibitor | Covalently modifies the active site serine. |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Irreversible Inhibitor | Covalently modifies the active site serine. |

| Chymostatin | Reversible Inhibitor | Peptide aldehyde that forms a stable transition-state analog. |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Irreversible Inhibitor | General serine protease inhibitor. nih.gov |

The mechanism of inhibition for classical protease inhibitors often involves the formation of a covalent bond with a key amino acid residue in the enzyme's active site, leading to irreversible inactivation.

In the case of TPCK, its phenylalanine side chain directs the inhibitor to the chymotrypsin active site. The chloromethyl ketone group then acts as an alkylating agent, forming a covalent bond with the N-3 atom of the imidazole (B134444) ring of the active site histidine-57. chegg.comvaia.com This modification prevents the histidine from participating in the catalytic cycle, thereby inactivating the enzyme.

Other irreversible inhibitors, such as DFP and PMSF, react with the active site serine residue (Ser-195 in chymotrypsin). The hydroxyl group of the serine attacks the inhibitor, leading to the formation of a stable, covalent adduct and rendering the enzyme inactive.

Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site. Their binding can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the free enzyme, the enzyme-substrate complex, or both. For instance, some boronic acid derivatives act as potent reversible inhibitors by forming a transient covalent bond with the active site serine, mimicking the tetrahedral intermediate of the catalytic reaction. The study of these enzyme-inhibitor interactions provides fundamental knowledge about the catalytic mechanisms of proteases and guides the design of new and more specific inhibitors. nih.gov

Structural and Mechanistic Insights into Enzyme N Benzoylphenylalanine Naphthyl Ester Interactions

Investigation of Enzyme-Substrate Binding Architectures

The binding of N-Benzoylphenylalanine naphthyl ester to an enzyme's active site is a highly specific process governed by a combination of hydrophobic interactions, hydrogen bonding, and shape complementarity. For enzymes like α-chymotrypsin, the active site is a well-defined cavity with distinct sub-sites that accommodate different parts of the substrate.

Upon binding, the ester linkage of this compound is positioned in close proximity to the catalytic residues of the enzyme. In serine proteases, this involves the catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues. The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, a key step in the catalytic mechanism. The architecture of the enzyme-substrate complex is stabilized by a network of hydrogen bonds, often referred to as the "oxyanion hole," which helps to polarize the carbonyl group of the substrate, making it more susceptible to nucleophilic attack.

Role of the Naphthyl Moiety in Substrate Recognition and Orientation within Enzyme Active Sites

The naphthyl moiety of this compound plays a significant role in both the recognition and the catalytic processing of the substrate. While the primary specificity is often dictated by the amino acid residue (phenylalanine in this case), the leaving group (the naphthyl portion) is critical for the efficiency of the enzymatic reaction.

Furthermore, the electronic properties of the naphthyl group are important for the catalytic step. A good leaving group is essential for the efficient breakdown of the tetrahedral intermediate and the subsequent release of the product. The naphthyl group, being a relatively stable anion upon its departure, facilitates this process. Studies on the hydrolysis of various N-benzoylphenylalanine esters have shown that the nature of the ester group significantly affects the kinetic parameters of the reaction, highlighting the importance of the leaving group's structure and electronic properties. royalsocietypublishing.org

Conformational Analysis of N-Benzoylphenylalanine and Related Benzoylphenylalanine Derivatives

The three-dimensional conformation of a substrate is a critical factor in its ability to bind to an enzyme's active site. Conformational analysis of N-Benzoylphenylalanine and its derivatives has been undertaken using a variety of experimental and theoretical methods, including solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govacs.org

These conformational studies are crucial because only specific conformers of the substrate are likely to be active, meaning they can fit properly into the enzyme's active site. The energy barriers between different conformers can also influence the kinetics of the binding process. Understanding the conformational landscape of N-Benzoylphenylalanine and its derivatives provides a basis for interpreting their interactions with enzymes and for designing new molecules with enhanced binding properties.

Computational Modeling of Enzyme-Substrate Complexes

Computational modeling has become an indispensable tool for visualizing and understanding the interactions between enzymes and their substrates at an atomic level. Methods such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode of this compound within an enzyme's active site and to study the dynamic behavior of the resulting complex.

Molecular docking simulations can predict the preferred orientation of the substrate in the active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. These predictions can be correlated with experimental data from kinetic studies and structural biology to build a comprehensive model of the enzyme-substrate complex.

Molecular dynamics simulations provide a more dynamic picture, allowing researchers to observe the conformational changes that occur in both the enzyme and the substrate upon binding. These simulations can help to elucidate the mechanism of catalysis, including the formation of the tetrahedral intermediate and the release of products.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the electronic rearrangements that occur during the enzymatic reaction. In this approach, the reactive part of the system (the substrate's ester bond and the enzyme's catalytic residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. Density functional theory (DFT) has been used in conjunction with experimental data to gain insight into the structural details of N-benzoylphenylalanine. nih.govacs.org

Analytical Characterization Techniques for N Benzoylphenylalanine Naphthyl Ester

Advanced Spectroscopic Methods

Spectroscopy is fundamental to the structural elucidation of N-Benzoylphenylalanine naphthyl ester, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. This includes multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) arising from the protons on the benzoyl, phenyl, and naphthyl rings. The α-proton (the proton on the carbon adjacent to the carbonyl groups) and the β-protons (the methylene protons of the phenylalanine backbone) would appear in the aliphatic region, with their specific chemical shifts and coupling patterns providing information about their connectivity. For similar N-benzoyl amino acid esters, the α-proton signal is typically observed around δ 4.7-5.2 ppm. scielo.org.mx

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one for the amide and one for the ester, typically in the δ 167-173 ppm range), multiple signals for the aromatic carbons of the three ring systems, and signals for the α- and β-carbons of the phenylalanine residue. scielo.org.mx Analysis is often performed using spectrometers operating at frequencies such as 400 MHz for ¹H and 100.6 MHz for ¹³C. scielo.org.mx

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₂₆H₂₁NO₃ and a molecular weight of approximately 395.46 g/mol . calpaclab.comnih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental formula. scielo.org.mx The fragmentation pattern is also diagnostic; characteristic fragments would result from the cleavage of the ester and amide bonds. libretexts.orgmdpi.com Common fragmentation pathways for N-acyl amino acid esters include the loss of the alkoxy group (naphthoxy group in this case) or cleavage at the amide bond, providing further confirmation of the compound's structure. libretexts.orgresearchgate.net MS is also a sensitive tool for purity assessment, capable of detecting trace impurities with different mass-to-charge ratios.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key characteristic absorptions are used to confirm the presence of the amide and ester functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3400–3250 | Medium |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

| Aliphatic C-H | Stretch | 3000–2850 | Medium |

| C=O (Ester) | Stretch | 1750–1735 | Strong |

| C=O (Amide I) | Stretch | 1680–1640 | Strong |

| Aromatic C=C | Stretch | 1600–1400 | Medium-Weak |

| C-O (Ester) | Stretch | 1300–1000 | Strong |

Data based on typical ranges for the specified functional groups. vscht.czlibretexts.orglibretexts.orgorgchemboulder.com

Chromatographic Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound, with commercial standards often specifying a purity of 98% or higher as determined by this technique. calpaclab.com For stereoisomeric analysis, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation.

Macrocyclic glycopeptide-based CSPs, such as Ristocetin (B1679390) A, have been shown to be effective in separating the enantiomers of N-Benzoylphenylalanine β-naphthyl ester. mst.eduresearchgate.net The differential interactions between the enantiomers and the chiral selector lead to different retention times, enabling both qualitative identification and quantitative determination of the enantiomeric ratio.

| Chiral Stationary Phase | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| Ristocetin A | 0.73 | 1.18 | 1.45 |

Data from a study using a Ristocetin A based CSP. mst.edu

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas Chromatography (GC) can also be used for enantiomeric analysis, typically employing a chiral capillary column. For non-volatile compounds like this compound, derivatization is generally required to increase volatility and thermal stability. sigmaaldrich.com This two-step process often involves esterification of the carboxyl group followed by acylation of the amino group to create a derivative suitable for GC analysis. sigmaaldrich.comnih.gov

Once derivatized, the sample is injected into a GC system equipped with a chiral stationary phase, such as one based on cyclodextrins. nih.gov The enantiomers will exhibit different retention times on the chiral column, allowing for their separation and the calculation of enantiomeric excess. While a powerful technique, specific GC methods for the underivatized this compound are less common in the literature compared to HPLC methods. sigmaaldrich.com

Spectrophotometric and Fluorometric Assay Development

Chromogenic Assays Utilizing Naphthol Release

This compound serves as a key chromogenic substrate for assaying the activity of various proteases, most notably chymotrypsin (B1334515). The fundamental principle of these assays is a two-step enzymatic and chemical reaction process. Initially, the protease catalyzes the hydrolysis of the this compound. This enzymatic cleavage specifically targets the ester bond, leading to the release of naphthol (most commonly β-naphthol) and N-benzoylphenylalanine.

The liberated naphthol is an essentially colorless compound. To facilitate spectrophotometric quantification, a secondary chemical reaction is employed. This involves the addition of a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to the reaction mixture. medchemexpress.com The diazonium salt rapidly couples with the released naphthol in an azo-coupling reaction. This reaction produces a highly colored and soluble azo dye. The intensity of the resulting color, which is directly proportional to the amount of naphthol released, can be measured using a spectrophotometer at a specific wavelength corresponding to the absorbance maximum of the particular dye formed. For instance, the complex formed with Fast Blue B often results in a bright pink-purple color. medchemexpress.com

This method allows for the continuous monitoring of enzyme activity. The rate of color formation provides a direct measure of the rate of substrate hydrolysis, enabling the determination of enzyme kinetics. nih.gov The assay's utility extends to various applications, from quantifying enzyme concentration in solutions to detecting enzymatic activity in gels after electrophoresis. medchemexpress.comnih.gov

The selection of the specific naphthyl ester (α- vs. β-) can be critical, as some assay systems show limitations with β-naphthyl esters, potentially due to non-linear absorbance changes during the enzymatic reaction. nih.gov Nevertheless, N-Benzoyl-L-phenylalanine β-naphthyl ester remains a widely utilized substrate for chymotrypsin and other microbial serine proteases. medchemexpress.com

Table 1: Key Components and Parameters in Chromogenic Assays Using this compound

| Parameter | Description | Example/Value | Reference |

| Enzyme | The protease that catalyzes the hydrolysis of the ester substrate. | α-Chymotrypsin | medchemexpress.com |

| Substrate | The molecule cleaved by the enzyme to initiate the assay. | N-Benzoyl-L-phenylalanine β-naphthyl ester | medchemexpress.com |

| Enzymatic Product | The molecule released upon hydrolysis that is used for detection. | β-Naphthol | medchemexpress.com |

| Coupling Agent | A diazonium salt that reacts with the enzymatic product. | Fast Blue B salt | medchemexpress.com |

| Final Product | The colored compound formed by the coupling reaction. | Azo Dye | nih.gov |

| Detection Method | The analytical technique used to quantify the final product. | Spectrophotometry | nih.gov |

| Typical Result | The visual outcome of the assay in the presence of active enzyme. | Bright pink-purple color | medchemexpress.com |

Applications and Research Utility of N Benzoylphenylalanine Naphthyl Ester in Biochemical Assays

Development of Enzyme Activity Probes and Biosensors

N-Benzoylphenylalanine naphthyl ester serves as a valuable scaffold for the development of enzyme activity probes and biosensors, primarily due to the detectable signal generated upon its cleavage. The hydrolysis of the ester bond by a target protease releases naphthol or a naphthylamine derivative, which can be quantified using spectrophotometric or fluorometric methods. This principle has been widely applied in the creation of chromogenic and fluorogenic assays for proteases like chymotrypsin (B1334515). rsc.org

The development of such probes often involves modifying the core structure of this compound to enhance sensitivity, selectivity, or to introduce new detection modalities. For instance, the attachment of a fluorophore and a quencher to a peptide sequence recognized by a specific protease allows for the design of FRET (Förster Resonance Energy Transfer) probes. Upon enzymatic cleavage of the peptide linker, the FRET pair is separated, leading to a measurable change in fluorescence. While direct examples of biosensors built solely with this compound are not extensively documented, the fundamental principle of its enzymatic hydrolysis underpins many biosensing strategies for proteolytic activity. The compound's interaction with serine proteases, leading to the release of a measurable product, makes it a standard for in-vitro enzyme activity measurement. rsc.org

| Probe Type | Principle of Detection | Analyte |

| Chromogenic Substrate | Release of a colored product (e.g., β-naphthol) upon enzymatic cleavage, measured by spectrophotometry. | Chymotrypsin, other serine proteases |

| Fluorogenic Substrate | Release of a fluorescent product (e.g., β-naphthylamine) upon enzymatic cleavage, measured by fluorometry. | Chymotrypsin, other serine proteases |

Screening and Characterization of Novel Proteolytic Enzymes

The search for novel proteases with specific activities is crucial for various applications, from industrial processes to drug discovery. This compound and its analogs have proven to be useful tools in high-throughput screening (HTS) assays designed to identify and characterize new proteolytic enzymes. nih.gov The simplicity and reliability of assays using this substrate allow for the rapid screening of large libraries of microbial extracts or genetically engineered enzyme variants.

The general approach involves incubating the potential protease source with this compound and monitoring for the release of the naphthyl group. A positive signal indicates the presence of proteolytic activity. Once a novel protease is identified, the substrate can be further used to characterize its enzymatic properties, such as substrate specificity, pH optimum, and kinetic parameters (Km and kcat). For example, by comparing the hydrolysis rates of a series of N-acyl-L-phenylalanine esters with varying acyl groups, researchers can gain insights into the structural requirements of the enzyme's active site. While many HTS methods for lipases and esterases utilize synthetic chromogenic substrates, the principles are readily adaptable for protease screening. nih.govcalpaclab.com The use of such substrates facilitates the rapid optimization of protease substrates, which in turn accelerates the development of HTS assays for drug discovery. nih.gov

Mechanistic Probes for Understanding Enzyme Catalysis

The hydrolysis of this compound by chymotrypsin serves as a classic model for studying the mechanism of serine proteases. The reaction proceeds via a "ping-pong" mechanism involving covalent catalysis. creative-proteomics.com The catalytic triad (B1167595) in the enzyme's active site, composed of serine, histidine, and aspartate residues, plays a crucial role in this process. pnas.org

The study of the kinetics of this reaction provides valuable information about the catalytic steps. The hydrolysis occurs in two main phases: a rapid "burst" phase corresponding to the acylation of the enzyme's active site serine and the release of the naphthol product, followed by a slower, steady-state phase where the acyl-enzyme intermediate is hydrolyzed to release the benzoyl-phenylalanine and regenerate the free enzyme. creative-proteomics.com By analyzing the pre-steady-state and steady-state kinetics of the hydrolysis of substrates like this compound, researchers can determine the rate constants for individual steps in the catalytic cycle. creative-proteomics.com This detailed mechanistic understanding is essential for the rational design of specific enzyme inhibitors and for engineering enzymes with altered catalytic properties.

Table: Key Amino Acid Residues in Chymotrypsin's Catalytic Mechanism

| Residue | Role in Catalysis |

| Serine-195 | Acts as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond, forming a covalent acyl-enzyme intermediate. pnas.org |

| Histidine-57 | Functions as a general acid-base catalyst, accepting a proton from Ser-195 during acylation and donating a proton to the leaving group. pnas.org |

| Aspartate-102 | Stabilizes the positively charged histidine residue, thereby increasing its basicity and facilitating proton transfer. pnas.org |

Utility in Investigating Biological Processes Involving Proteolytic Activity

Dysregulated proteolytic activity is a hallmark of numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Substrates like this compound can be employed as tools to investigate the role of specific proteases in these processes. For instance, elevated levels of certain cathepsins, a family of lysosomal proteases, are associated with tumor progression and metastasis. nih.gov While this compound is primarily a substrate for chymotrypsin-like serine proteases, the principle of using specific chromogenic or fluorogenic substrates can be extended to other proteases by modifying the peptide recognition sequence.

By applying such probes to cell lysates, tissue homogenates, or even in living cells, researchers can quantify changes in protease activity associated with a particular disease state. This information can be valuable for diagnostic purposes, for monitoring disease progression, and for evaluating the efficacy of therapeutic interventions that target proteases. For example, quenched activity-based probes (qABPs) that become fluorescent upon cleavage by specific cathepsins are used to detect tumors. nih.gov Although not directly this compound, these probes operate on a similar principle of enzymatic activation to generate a detectable signal.

Precursor for Non-Canonical Amino Acid Incorporation into Peptides for Protease Studies

The field of chemical biology has seen a surge in the use of non-canonical amino acids (ncAAs) to probe and manipulate biological systems. N-Benzoyl-L-phenylalanine itself serves as a valuable building block for the synthesis of certain ncAAs, particularly those containing a benzophenone (B1666685) moiety. A prominent example is p-benzoyl-L-phenylalanine (pBpa), a photo-crosslinking amino acid that can be incorporated into proteins at specific sites. creative-proteomics.com

The synthesis of such photoreactive amino acids often starts from a benzoyl-protected precursor. rsc.org Once synthesized, these ncAAs can be incorporated into peptides that are substrates or inhibitors of specific proteases. Upon binding to the target protease, the peptide can be irradiated with UV light, leading to the formation of a covalent bond between the benzophenone group of the ncAA and a nearby amino acid residue in the enzyme's active site. This photo-crosslinking "traps" the enzyme-peptide complex, allowing for the identification of the binding site and providing a detailed snapshot of the molecular interactions. This technique is invaluable for mapping the active sites of proteases and for understanding the structural basis of their substrate specificity.

Structure Activity Relationship Sar Studies of N Benzoylphenylalanine Esters

Systematic Modification of the N-Benzoyl Moiety and its Impact on Enzymatic Hydrolysis

The N-benzoyl group of N-benzoylphenylalanine esters plays a crucial role in their interaction with enzymes. Modifications to this part of the molecule can significantly alter the rate and efficiency of enzymatic hydrolysis. Research has shown that the introduction of various substituents on the aromatic ring of the benzoyl moiety can influence the substrate's binding affinity to the enzyme's active site. scielo.org.mx

Table 1: Impact of N-Benzoyl Moiety Substituents on Antifungal Activity of N-Benzoyl Amino Esters

| Compound | Substituent on Benzoyl Ring | Amino Acid | Antifungal Activity |

| 5 | - | Valine | Active against F. temperatum and A. fumigatus |

| 6 | - | Valine | Active against F. temperatum |

| 7 | - | Valine | Highest inhibition against A. fumigatus (78.2%) |

| 10 | - | Tryptophan | Active against F. temperatum |

| 13 | - | Tryptophan | Highest inhibition against F. temperatum (78.5%) |

This table is based on findings from a study on the antifungal activity of a series of N-benzoyl amino esters, which provides insights into the structure-activity relationships of the N-benzoyl moiety. scielo.org.mx

Stereochemical Considerations and Enantiomeric Purity Effects on Enzyme Specificity

Enzymes are highly specific catalysts, and this specificity extends to the stereochemistry of their substrates. The three-dimensional arrangement of atoms in N-Benzoylphenylalanine naphthyl ester is a critical determinant of its interaction with an enzyme's active site. Enzymes can distinguish between the L- and D-enantiomers of amino acid derivatives. For instance, N-benzoyl-L-phenylalanine is recognized as a specific substrate for certain enzymes, highlighting the importance of the L-configuration for binding and catalysis. nih.gov

Influence of the Naphthyl Ester Leaving Group on Reaction Kinetics

The nature of the leaving group in an ester is a key factor influencing the kinetics of hydrolysis reactions. In the case of this compound, the naphthyl group serves as the leaving group upon enzymatic cleavage of the ester bond. The rate of this reaction is dependent on the stability of the leaving group.

A study on the hydrolysis of N-tosylalanine esters by human leukocyte elastase demonstrated that the nature of the leaving group significantly affects the reaction kinetics. nih.gov For instance, the tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) was found to be a highly reactive substrate. nih.gov While this study did not use a naphthyl ester, it highlights the principle that a more stable leaving group, which is better able to accommodate the negative charge that develops during the transition state of the hydrolysis reaction, will generally lead to a faster reaction rate. The naphthyl group, being a relatively stable aromatic system, is expected to be an effective leaving group, contributing to the reactivity of this compound as an enzyme substrate.

Side Chain Substitutions on the Phenylalanine Moiety and their Enzymatic Implications

The phenylalanine moiety, with its benzyl (B1604629) side chain, is another critical component of this compound that influences its interaction with enzymes. The size, shape, and hydrophobicity of this side chain are key determinants for substrate recognition and binding.

Research on the structure-activity relationships of N-benzoyl amino esters has indicated the importance of the side chain at the alpha-carbon. scielo.org.mx For example, substitutions on the nonpolar face of a class A amphipathic helical peptide, where leucine (B10760876) was replaced with phenylalanine, resulted in altered interactions with lipids, demonstrating the significant impact of the benzyl group. nih.gov In the context of enzymatic hydrolysis, the benzyl side chain of the phenylalanine residue in this compound fits into a specific hydrophobic pocket within the enzyme's active site. Any modification to this side chain, such as the introduction of substituents on the phenyl ring or altering its size, would be expected to have profound enzymatic implications, potentially increasing or decreasing the substrate's affinity and the rate of its hydrolysis.

Emerging Research Avenues and Future Prospects

Design of Next-Generation Enzyme Substrates and Inhibitors

The foundational role of N-Benzoylphenylalanine naphthyl ester as a substrate for serine proteases like chymotrypsin (B1334515) provides a blueprint for the rational design of novel enzyme inhibitors and more sophisticated substrates. Researchers are leveraging its core structure to develop compounds with enhanced specificity and functionality.

Key structural features of this compound—the benzoyl group, the phenylalanine residue, and the naphthyl ester moiety—can be systematically modified to probe enzyme-active sites. This allows for the creation of derivatives that can act as potent and selective inhibitors. For instance, replacing the ester linkage with a non-hydrolyzable bond or a reactive "warhead" can convert the substrate into an irreversible inhibitor.

Recent studies have focused on developing naphthyl amide derivatives as reversible inhibitors for enzymes such as monoacylglycerol lipase (B570770) (MAGL), highlighting the utility of the naphthyl scaffold in inhibitor development. nih.gov This approach, inspired by the characteristics of compounds like this compound, is crucial for developing new therapeutic agents that target enzymes involved in various disease pathways. The goal is to design molecules with high selectivity to minimize off-target effects, a principle demonstrated in structure-based inhibitor design for enzymes like dihydrofolate reductase. nih.gov

Table 1: Structural Components and Their Role in Derivative Design

| Component | Function | Potential Modification for New Substrates/Inhibitors |

|---|---|---|

| Benzoyl Group | Recognition Moiety | Substitution on the aromatic ring to alter electronic properties and binding affinity. |

| Phenylalanine | Specificity Determinant | Replacement with other natural or unnatural amino acids to target different proteases. |

| Naphthyl Ester | Reporter Group | Modification of the ester to a more reactive leaving group for enhanced sensitivity or conversion into a covalent "warhead" for irreversible inhibition. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential for discovering new drug leads and for engineering enzymes with novel properties. Chromogenic and fluorogenic substrates are the cornerstones of HTS assays for enzyme activity. Upon enzymatic cleavage, this compound releases 2-naphthol, a precursor that can be reacted to produce a colored or fluorescent signal, making it highly suitable for HTS applications.

The future integration of this compound and its derivatives into HTS platforms will accelerate the discovery of new enzyme inhibitors and the directed evolution of biocatalysts. For example, a library of potential inhibitor compounds can be rapidly screened by measuring their ability to prevent the hydrolysis of this compound by a target protease. Similarly, HTS assays using this substrate can efficiently screen thousands of enzyme variants to identify mutants with desired activity or stability. nih.gov

Advanced Biocatalytic Applications

Biocatalysis, the use of enzymes for chemical synthesis, is a rapidly growing field offering green and efficient alternatives to traditional chemical methods. nih.gov this compound serves as an important tool in this domain, primarily for the characterization and optimization of proteases and esterases used in synthetic applications.

The enzymatic synthesis of chiral compounds, such as specific amino acid esters, is a significant area of industrial biocatalysis. nih.gov The hydrolysis of this compound can be used as a model reaction to identify new enzymes with desired stereoselectivity or to optimize reaction conditions (e.g., pH, temperature, solvent) for large-scale production processes. The development of robust enzymes for the synthesis of α-amino esters is an active area of research where such substrates are invaluable for enzyme discovery and engineering. nih.gov

Table 2: Research Findings in Biocatalysis

| Research Area | Finding | Relevance of this compound |

|---|---|---|

| Enzyme Discovery | New protoglobin nitrene transferases were discovered and evolved for enantioselective amination of carboxylic acid esters. nih.gov | Serves as a model substrate to screen for and characterize new esterases and proteases with potential synthetic applications. |

| Industrial Synthesis | Biocatalysis is increasingly used for the scalable production of chiral compounds like amino acids and specialty chemicals. nih.gov | The kinetics of its hydrolysis provide essential data for optimizing large-scale enzymatic reactions. |

| Antifungal Agents | A series of N-benzoyl amino esters and acids showed significant antifungal activity. scielo.org.mxscielo.org.mx | Its core structure can be used as a template for synthesizing new biocatalytically-produced antifungal compounds. |

Q & A

Q. What are the primary biosynthetic pathways for N-Benzoylphenylalanine naphthyl ester in fungal species?

this compound is a component of asperphenamate derivatives, biosynthesized via non-ribosomal peptide synthetase (NRPS) systems in fungi. In Penicillium brevicompactum, two NRPS modules (ApmA and ApmB) coordinate:

- ApmA catalyzes the amide bond between phenylalanine and benzoic acid, followed by reduction to yield N-benzoylphenylalaninol.

- ApmB facilitates ester bond formation between N-benzoylphenylalanine and N-benzoylphenylalaninol, releasing asperphenamate . Substrate promiscuity (e.g., tyrosine or 4-OMe-phenylalanine substitutions) in other fungal species suggests flexibility in NRPS modules, enabling structural diversification .

Q. How can researchers detect and quantify this compound in biological samples?

- Chromatographic methods : Use reverse-phase HPLC or UPLC coupled with UV detection (λ = 254–280 nm) for separation and quantification. Validate with synthetic standards.

- Enzymatic assays : Employ esterase-specific hydrolysis (e.g., α/β-naphthyl esterases), followed by colorimetric detection of released naphthol using diazonium salts (Fast Blue RR) .

- Mass spectrometry : LC-ESI-MS/MS in positive ion mode with multiple reaction monitoring (MRM) enhances specificity in complex matrices .

Advanced Research Questions

Q. How can structural modifications of the naphthyl ester moiety influence bioactivity and cytotoxicity?

- Structure–Activity Relationship (SAR) :

- Naphthyl vs. phenolic esters : Naphthyl esters exhibit higher potency but may induce cytotoxicity due to lipophilicity-driven membrane disruption .

- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) on the naphthyl ring enhance metabolic stability but may reduce solubility.

- Experimental validation :

- Synthesize analogs via Schotten-Baumann acylation (phenol + benzoyl chloride in alkaline conditions) .

- Screen cytotoxicity (e.g., MTT assay) and bioactivity (e.g., antitumor IC50 in HepG2 cells) .

Q. What experimental approaches resolve contradictions in NRPS substrate specificity during biosynthesis?

- Gene knockout/complementation : Delete apmA or apmB in fungal strains and assess intermediate accumulation via LC-MS. Reintroduce homologs from other species to test cross-compatibility .

- In vitro reconstitution : Purify NRPS modules and test substrate specificity using alternative amino acids (e.g., 4-hydroxybenzoic acid) in ATP-PPi exchange assays .

- Molecular docking : Model NRPS active sites (e.g., using AlphaFold) to predict steric/electronic tolerances for non-canonical substrates .

Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

- Degradation pathways : Hydrolysis of the ester bond by serum esterases yields naphthol and N-benzoylphenylalanine.

- Detection strategies :

- Stability assays : Incubate compound in simulated gastric/intestinal fluids (pH 1.2–6.8) and plasma, then analyze by LC-MS to identify degradation products .

- Isotopic labeling : Use C-labeled naphthyl esters to trace metabolic fate in hepatocyte models .

Methodological Considerations

Q. How can researchers optimize synthetic yields of this compound analogs?

- Steric effects : Bulky substituents (e.g., menthyl) hinder reaction efficiency. Use smaller esters (e.g., ethyl) for intermediates, then perform late-stage acylation .

- Reaction conditions :

- For esterification, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP catalysis in anhydrous DCM.

- Purify via silica gel chromatography (hexane:EtOAc gradient) .

Q. What in vitro models are suitable for studying the neuroinflammatory inhibition of asperphenamate derivatives?

- Cell-based assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.